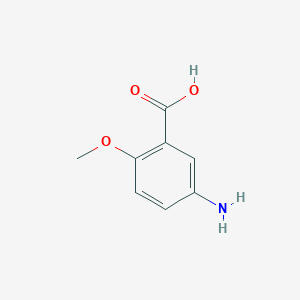

5-Amino-2-methoxybenzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWPSEIFAKNPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543534 | |

| Record name | 5-Amino-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3403-47-2 | |

| Record name | 5-Amino-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3403-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-2-METHOXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-O-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIZ12WU1YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Amino-2-methoxybenzoic acid CAS number 3403-47-2 properties

An In-depth Technical Guide to 5-Amino-2-methoxybenzoic Acid (CAS 3403-47-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Number 3403-47-2, is an aromatic amino acid derivative that serves as a versatile and crucial building block in various scientific and industrial fields.[1] Its molecular structure, featuring an amino group, a methoxy group, and a carboxylic acid on a benzene ring, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its properties, applications, relevant experimental protocols, and safety information, tailored for professionals in research and development. The compound is particularly significant as a key intermediate in the synthesis of pharmaceuticals, dyes, pigments, and agrochemicals.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases, providing a quantitative basis for its use in experimental settings.

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 3403-47-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₉NO₃ | [1][2][3][4][5][7] |

| Molecular Weight | 167.16 g/mol | [1][2][3][4][7] |

| IUPAC Name | This compound | [5][7] |

| Synonyms | 5-Amino-o-anisic acid, 3-Carboxy-4-methoxyaniline, Benzoic acid, 5-amino-2-methoxy- | [2][7] |

| InChI Key | LWWPSEIFAKNPKQ-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | COC1=C(C=C(C=C1)N)C(=O)O | [5] |

| PubChem CID | 13549244 | [1][5][7] |

| MDL Number | MFCD09260887 | [1][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Dark brown to purple solid; Light yellow to brown powder/crystal | [1] |

| Melting Point | 159-168 °C; 161-166 °C; 163.0-167.0 °C; 140 °C (decomp) | [1][2][8] |

| Boiling Point | 369.9 ± 27.0 °C at 760 mmHg | [8][9] |

| Flash Point | 177.511 °C | [9] |

| Refractive Index | 1.604 | [9] |

| Purity | ≥98% (HPLC); >97.0% (T) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| XLogP3 | 0.6 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 2 | [7] |

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable precursor for more complex molecules.

-

Pharmaceutical Development : This compound is a key intermediate in synthesizing various pharmaceuticals, especially those targeting inflammatory and pain relief pathways.[1] Its structure is leveraged to create derivatives with enhanced solubility, bioavailability, and overall pharmacological properties, making it a staple in drug discovery.[1]

-

Dyes and Pigments : It serves as an important intermediate in the manufacturing of dyes and pigments.[1]

-

Biochemical Research : It is utilized in studies that explore amino acid interactions and their impacts on biological systems, which aids in understanding metabolic processes.[1]

-

Agrochemicals : The compound's stability and reactivity are suitable for its application in formulating specialty chemicals, including more effective herbicides and pesticides.[1][10]

-

Material Science : Its properties are beneficial for developing polymers and materials that exhibit enhanced thermal stability and chemical resistance.[10]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in a laboratory setting. Below are representative protocols for its synthesis and analysis.

Synthesis Protocol: Catalytic Hydrogenation

While a direct synthesis for this compound was not detailed in the provided search results, a common and highly relevant method for preparing structurally similar aminobenzoic acids is the reduction of a corresponding nitro compound. The following protocol for the synthesis of the isomer 2-Amino-5-methoxybenzoic acid illustrates this standard procedure.[11][12]

Reaction: Reduction of 5-Methoxy-2-nitrobenzoic acid.

Materials:

-

5-Methoxy-2-nitrobenzoic acid (starting material)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Tetrahydrofuran (THF) (solvent)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 5-Methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL) in a suitable reaction vessel.[11]

-

Add the Pd/C catalyst (10% w/w, e.g., 300 mg) to the solution.[11]

-

Seal the vessel and introduce a hydrogen atmosphere, typically using a hydrogen-filled balloon.[11]

-

Stir the mixture vigorously at room temperature for approximately 18 hours.[11]

-

Monitor the reaction completion using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, carefully remove the catalyst by filtering the reaction mixture through a pad of Celite.[11]

-

Wash the filter cake with a small amount of THF to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude product, 2-amino-5-methoxybenzoic acid, typically as a solid.[11] The reported yield for this specific transformation is 98%.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. clearsynth.com [clearsynth.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound | C8H9NO3 | CID 13549244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. do.labnovo.com [do.labnovo.com]

- 9. molbase.com [molbase.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 12. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-methoxybenzoic acid, an important intermediate in the pharmaceutical industry. The information is presented to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Melting Point | 159-168 °C | [2] |

| Boiling Point (Predicted) | 369.9 ± 27.0 °C | [3] |

| pKa (Predicted) | 3.23 ± 0.10 | [3] |

| Appearance | Dark brown to purple solid | [2] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound can be determined using the capillary method.

Workflow for Melting Point Determination

References

5-Amino-2-methoxybenzoic acid molecular weight and formula

An In-Depth Technical Guide on 5-Amino-2-methoxybenzoic Acid: Core Molecular Data

This guide provides essential physicochemical properties for this compound, tailored for researchers, scientists, and professionals in drug development.

Section 1: Core Molecular Attributes

This compound is an aromatic compound featuring both an amino and a methoxy group, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals.[1] Its structure lends itself to various modifications, which can enhance pharmacological properties such as solubility and bioavailability.[1]

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis planning.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

Section 2: Logical Relationships

While detailed experimental protocols are beyond the scope of this document, the following diagram illustrates the logical relationship between the compound's identity and its fundamental properties.

References

Navigating the Solubility Landscape of 5-Amino-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxybenzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals.[1] Its solubility characteristics in different solvents are a critical parameter for process development, formulation, and purification. This technical guide provides a comprehensive overview of the available solubility information for this compound and its structurally related isomers. Due to the limited availability of direct quantitative data for this compound, this guide presents qualitative and quantitative solubility data for closely related compounds to serve as a valuable reference. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Quantitative Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility |

| 2-Amino-5-methoxybenzoic acid | Methanol | Not Specified | Slightly soluble[2] |

| 2-Methoxybenzoic acid | Water | 30 | 5 mg/mL[3] |

| 2-Methoxybenzoic acid | Water | Not Specified | Slightly soluble[4] |

| 2-Methoxybenzoic acid | Chloroform | Not Specified | Sparingly soluble[4] |

| 2-Methoxybenzoic acid | Methanol | Not Specified | Sparingly soluble[4] |

| 2-Methoxybenzoic acid | Ethanol | Not Specified | Freely soluble[3] |

Experimental Protocols

To determine the precise solubility of this compound in specific solvents, the following established experimental protocols can be employed.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound (pure solid)

-

Selected solvents of interest (e.g., water, methanol, ethanol, acetone, ethyl acetate)

-

Conical flasks with stoppers

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker and agitate at a constant speed and temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the solution to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

-

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly when a non-volatile solute is dissolved in a volatile solvent.

Materials:

-

This compound (pure solid)

-

Selected volatile solvents

-

Conical flasks with stoppers

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Evaporating dish

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the isothermal shake-flask method to prepare a saturated solution at a constant temperature.

-

-

Sample Collection and Weighing:

-

After equilibration and settling, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed evaporating dish.

-

-

Solvent Evaporation:

-

Gently evaporate the solvent from the evaporating dish in a fume hood or using a rotary evaporator.

-

-

Drying and Weighing:

-

Dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dried residue per volume or mass of the solvent used.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of a solid compound in a liquid solvent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6705-03-9 CAS MSDS (2-Amino-5-methoxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]

A Technical Guide to the Synthesis of 2-Amino-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both an amine and a carboxylic acid group, along with the activating methoxy substituent, makes it a versatile building block. This technical guide provides an in-depth overview of the primary synthesis routes for 2-Amino-5-methoxybenzoic acid, complete with detailed experimental protocols, comparative quantitative data, and a visual representation of a key synthetic workflow. This document is intended to serve as a comprehensive resource for researchers and professionals involved in organic synthesis and drug development.

Core Synthesis Routes

The most prevalent and efficient method for the synthesis of 2-Amino-5-methoxybenzoic acid involves the reduction of its nitro precursor, 5-methoxy-2-nitrobenzoic acid. The precursor itself can be synthesized from commercially available starting materials, primarily p-anisic acid. An alternative, though less direct, route can be envisioned starting from m-methoxybenzoic acid.

Pathway A: Synthesis from p-Anisic Acid (4-Methoxybenzoic Acid)

This two-step pathway involves the nitration of p-anisic acid to form 5-methoxy-2-nitrobenzoic acid, followed by the reduction of the nitro group.

Step 1: Nitration of p-Anisic Acid

The introduction of a nitro group onto the aromatic ring of p-anisic acid is a key step. The methoxy group is an ortho, para-director, and the carboxylic acid is a meta-director. This directing effect favors the formation of the desired 3-nitro-4-methoxybenzoic acid (also known as 5-methoxy-2-nitrobenzoic acid).

Step 2: Reduction of 5-Methoxy-2-nitrobenzoic Acid

This step is the common final stage in the primary synthesis route and is detailed extensively in Pathway B.

Pathway B: Synthesis from 5-Methoxy-2-nitrobenzoic Acid

This is the most direct and widely reported method for the preparation of 2-Amino-5-methoxybenzoic acid. It involves the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthesis routes, allowing for easy comparison of yields and reaction conditions.

| Route | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |

| Pathway A (Nitration) | p-Anisic Acid | 60% Nitric Acid | None | 0.5 hours | 88.5 | ~90 |

| Pathway B (Reduction) | 5-Methoxy-2-nitrobenzoic acid | Pd/C, H₂ | THF | 18 hours | 98 | Not Specified |

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-nitrobenzoic Acid via Nitration of p-Anisic Acid

This protocol is adapted from patent literature describing the nitration of anisic acid.

Materials:

-

p-Anisic acid (4-methoxybenzoic acid)

-

60% Nitric acid

-

Water

-

Standard laboratory glassware

Procedure:

-

Suspend 10 grams of p-anisic acid in 140 grams of 60% nitric acid in a suitable reaction vessel.

-

Heat the suspension to 90°C over 30 minutes with stirring, ensuring the complete dissolution of the p-anisic acid.

-

Maintain the solution at 90°C and continue stirring for 30 minutes to allow the nitration reaction to complete.

-

Gradually cool the reaction mixture to room temperature. The crystalline product will precipitate out of the solution.

-

Collect the crystalline product by filtration.

-

Wash the collected product thoroughly with water and dry to obtain 5-methoxy-2-nitrobenzoic acid.

Protocol 2: Synthesis of 2-Amino-5-methoxybenzoic Acid via Catalytic Hydrogenation

This protocol details the highly efficient reduction of 5-methoxy-2-nitrobenzoic acid.[1]

Materials:

-

5-Methoxy-2-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Celite®

-

Standard hydrogenation apparatus and laboratory glassware

Procedure:

-

In a hydrogenation vessel, dissolve 30.0 g (152.2 mmol) of 5-methoxy-2-nitrobenzoic acid in 250 mL of THF.[1]

-

Carefully add 300 mg of 10% Pd/C catalyst to the solution.[1]

-

Seal the vessel and introduce hydrogen gas via a balloon.[1]

-

Stir the mixture vigorously at room temperature for 18 hours.[1]

-

Upon completion of the reaction, remove the catalyst by filtration through a pad of Celite®.[1]

-

Concentrate the filtrate under reduced pressure to afford 2-Amino-5-methoxybenzoic acid as a brown solid.[1]

Mandatory Visualizations

Experimental Workflow for the Synthesis of 2-Amino-5-methoxybenzoic Aciddot

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant [label="5-Methoxy-2-nitrobenzoic acid\nin THF", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Add 10% Pd/C", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrogenation [label="Hydrogenation\n(H₂ balloon, RT, 18h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration\n(remove catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Amino-5-methoxybenzoic acid", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reactant [color="#5F6368"]; Reactant -> Catalyst [color="#5F6368"]; Catalyst -> Hydrogenation [color="#5F6368"]; Hydrogenation -> Filtration [color="#5F6368"]; Filtration -> Concentration [color="#5F6368"]; Concentration -> Product [color="#5F6368"]; }

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 5-Amino-2-methoxybenzoic acid, a valuable building block in the pharmaceutical and chemical industries. This document details the key starting materials, experimental protocols, and quantitative data to support research and development in organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for a wide range of chemical transformations. This guide will focus on the most common and practical laboratory-scale synthesis routes, providing detailed methodologies and comparative data.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of this compound:

-

Reduction of 2-methoxy-5-nitrobenzoic acid: This is a common and often high-yielding approach where the nitro group is reduced to an amine.

-

Methylation of 5-amino-2-hydroxybenzoic acid (5-Aminosalicylic acid): This route involves the selective methylation of the hydroxyl group of the readily available 5-aminosalicylic acid.

Below, we explore the experimental details for each of these pathways.

Pathway 1: Reduction of 2-methoxy-5-nitrobenzoic acid

This pathway is a straightforward and widely used method for the synthesis of aromatic amines from their corresponding nitro compounds. The choice of reducing agent can influence the reaction conditions and work-up procedures.

Starting Material: 2-methoxy-5-nitrobenzoic acid

This starting material is commercially available from various chemical suppliers.

Reaction Scheme:

Caption: General scheme for the reduction of 2-methoxy-5-nitrobenzoic acid.

Experimental Protocols:

Method A: Catalytic Hydrogenation

This method is often preferred due to its clean reaction profile and high yields.

-

Experimental Workflow:

Spectroscopic and Analytical Profile of 5-Amino-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 5-Amino-2-methoxybenzoic acid (CAS No: 3403-47-2), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of experimentally derived spectra in public databases, this guide incorporates high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and detailed interpretations for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the compound's structural features and data from analogous molecules.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | H-6 |

| ~6.85 | dd | 1H | H-4 |

| ~6.70 | d | 1H | H-3 |

| ~5.50 | s (broad) | 2H | -NH₂ |

| ~3.80 | s | 3H | -OCH₃ |

| ~12.5 (broad) | s | 1H | -COOH |

Note: Predicted data is based on standard chemical shift increments and spectral databases. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C=O (Carboxylic Acid) |

| ~155.0 | C-2 (C-OCH₃) |

| ~145.0 | C-5 (C-NH₂) |

| ~120.0 | C-6 |

| ~118.0 | C-4 |

| ~115.0 | C-1 |

| ~112.0 | C-3 |

| ~56.0 | -OCH₃ |

Note: Predicted data is based on established models and may differ from experimental results.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (Amino group) |

| 3300-2500 | Broad | O-H stretching (Carboxylic acid) |

| ~1680 | Strong | C=O stretching (Carboxylic acid) |

| ~1620, ~1580, ~1500 | Medium-Strong | C=C stretching (Aromatic ring) |

| ~1250 | Strong | Asymmetric C-O-C stretching (Aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretching (Aryl ether) |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Exact Mass | 167.0582 u |

| Predicted Key Fragmentation Ions (m/z) | Predicted Fragment Structure |

| 167 | [M]⁺ (Molecular ion) |

| 150 | [M - NH₃]⁺ |

| 122 | [M - COOH]⁺ |

| 107 | [M - COOH - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 5 seconds.

-

Collect 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 30-degree pulse width with a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.

-

Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

-

-

Fragmentation Analysis (MS/MS):

-

Select the molecular ion peak ([M+H]⁺ at m/z 168) for collision-induced dissociation (CID).

-

Apply a range of collision energies to induce fragmentation and record the resulting product ion spectrum.

-

-

Data Processing: Process the acquired data using the instrument's software to identify the exact mass of the molecular ion and its fragment ions.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General Workflow for Spectroscopic Analysis

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide.

Caption: Relationship of Spectroscopic Data to Molecular Structure

A Technical Guide to the Purity and Assay of 2-Amino-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzoic acid, also known as 5-methoxyanthranilic acid, is a key chemical intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and antidiabetic agents.[1] Its bifunctional nature, possessing both a carboxylic acid and an aromatic amine group, makes it a versatile building block in organic synthesis. This guide provides an in-depth overview of the analytical methodologies for determining the purity and assay of 2-Amino-5-methoxybenzoic acid, crucial for quality control in research and pharmaceutical manufacturing.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Amino-5-methoxybenzoic acid is essential for its handling, analysis, and application. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6705-03-9 | [2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | White to off-white or light brown crystalline powder | [2] |

| Melting Point | 148-152 °C | [2] |

| SMILES | COC1=CC=C(N)C(=C1)C(=O)O | [2] |

| InChI Key | UMKSAURFQFUULT-UHFFFAOYSA-N | [2] |

Synthesis and Potential Impurities

The most common synthetic route to 2-Amino-5-methoxybenzoic acid is the reduction of 5-methoxy-2-nitrobenzoic acid. This is typically achieved through catalytic hydrogenation.

Understanding this synthesis pathway is critical for identifying potential impurities. The most probable process-related impurity is the unreacted starting material, 5-methoxy-2-nitrobenzoic acid. Other potential impurities could arise from side reactions or incomplete purification.

Analytical Methods for Purity and Assay

Accurate determination of purity and assay is paramount for ensuring the quality and consistency of 2-Amino-5-methoxybenzoic acid. The following sections detail the recommended analytical protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC with UV detection is a robust method for assessing the purity of 2-Amino-5-methoxybenzoic acid and quantifying impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 2-Amino-5-methoxybenzoic acid.

-

Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Titration for Assay Determination

An aqueous acid-base titration is a reliable and straightforward method for determining the assay of 2-Amino-5-methoxybenzoic acid.

-

Principle: The carboxylic acid group of 2-Amino-5-methoxybenzoic acid is neutralized by a standardized solution of a strong base.

-

Apparatus: Burette, beaker, magnetic stirrer.

-

Reagents:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Phenolphthalein indicator solution.

-

Ethanol (neutralized).

-

-

Procedure:

-

Accurately weigh approximately 300 mg of 2-Amino-5-methoxybenzoic acid.

-

Dissolve in 50 mL of neutralized ethanol.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with 0.1 M NaOH until a persistent pink color is observed.

-

Record the volume of NaOH consumed.

-

-

Calculation:

-

Assay (%) = (V × M × 167.16) / (W × 1000) × 100

-

V = Volume of NaOH solution in mL

-

M = Molarity of NaOH solution

-

167.16 = Molecular weight of 2-Amino-5-methoxybenzoic acid

-

W = Weight of the sample in grams

-

-

Application in Drug Synthesis: Alogliptin

2-Amino-5-methoxybenzoic acid is a reported intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3]

Alogliptin's Mechanism of Action

Alogliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By preventing their breakdown, Alogliptin increases the levels of active incretins.[4] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.[4][6]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quality control of 2-Amino-5-methoxybenzoic acid. The purity and assay of this critical intermediate are essential for the synthesis of safe and effective pharmaceutical products. A thorough understanding of its synthesis, potential impurities, and analytical characterization is indispensable for researchers and professionals in the field of drug development.

References

The Multifaceted Biological Activities of 5-Amino-2-methoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxybenzoic acid, a versatile scaffold in medicinal chemistry, has emerged as a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of this compound Derivatives

The synthesis of the core molecule, this compound, is commonly achieved through the reduction of the nitro group of 5-methoxy-2-nitrobenzoic acid. A widely used method involves catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, which typically affords the desired product in high yield.

Further derivatization of this compound at its amino and carboxylic acid functionalities allows for the generation of a diverse library of compounds. Amide derivatives, for instance, can be synthesized by reacting the amino group with various acylating agents.

A general synthetic workflow is depicted below:

Caption: General synthesis workflow for this compound derivatives.

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have shown potential as anti-inflammatory and analgesic agents. The primary mechanism of action for many benzoic acid derivatives in this context is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the synthesis of pro-inflammatory prostaglandins.[1][2][3][4][5]

Quantitative Data

While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, studies on structurally related compounds provide valuable insights. For instance, various benzoic acid derivatives have been shown to inhibit COX-1 and COX-2 with varying potencies.

Table 1: Anti-inflammatory and Analgesic Activity Data for Benzoic Acid Derivatives

| Compound Class | Assay | Target | Activity Metric | Value | Reference |

| Salicylates | COX Inhibition | COX-1 | IC50 | ~150 µM | [1] |

| Salicylates | COX Inhibition | COX-2 | IC50 | ~300 µM | [1] |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Acetic acid-induced writhing | - | % Inhibition (50 mg/kg) | up to 75% | [6] |

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[7][8][9][10]

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Animals are divided into control, standard (e.g., indomethacin), and test groups.

-

The test compound or vehicle is administered, typically intraperitoneally or orally.

-

After a set time (e.g., 30-60 minutes), a 1% solution of λ-carrageenan is injected into the sub-plantar tissue of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

2. Acetic Acid-Induced Writhing Test in Mice

This is a common in vivo model for assessing peripheral analgesic activity.[11][12][13][14][15]

-

Animals: Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are divided into control, standard (e.g., diclofenac sodium), and test groups.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a specific period (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally.

-

The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-20 minutes), starting 5 minutes after the acetic acid injection.

-

The percentage of analgesic activity is calculated as the reduction in the number of writhes compared to the control group.

-

3. Hot Plate Test in Mice

This method is used to evaluate central analgesic activity.[16][17][18][19]

-

Animals: Mice.

-

Procedure:

-

The hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).

-

The latency period for the animal to show a response to the heat (e.g., licking a paw or jumping) is recorded before and at various time points after the administration of the test compound.

-

A cut-off time is set to prevent tissue damage.

-

An increase in the latency period indicates an analgesic effect.

-

Signaling Pathways

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB signaling pathway.[20][21][22][23][24] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carrageenan induced paw: Topics by Science.gov [science.gov]

- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. sid.ir [sid.ir]

- 15. saspublishers.com [saspublishers.com]

- 16. researchgate.net [researchgate.net]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. globalsciencebooks.info [globalsciencebooks.info]

- 22. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activation of NF-κ B signalling pathway by inflammatory regulators and associated drug discovering | Internet Journal of Medical Update - EJOURNAL [ajol.info]

- 24. researchgate.net [researchgate.net]

historical research on 2-Amino-5-methoxybenzoic acid applications

An In-depth Technical Guide to the Historical and Current Applications of 2-Amino-5-methoxybenzoic Acid

For researchers, scientists, and professionals in drug development, 2-Amino-5-methoxybenzoic acid is a versatile building block with a significant history in the synthesis of a wide array of bioactive compounds. This technical guide provides a comprehensive overview of its applications, supported by experimental data and synthetic protocols, to facilitate its use in contemporary research and development.

Core Applications in Research and Development

2-Amino-5-methoxybenzoic acid has been historically utilized as a key intermediate in several areas of chemical and pharmaceutical research. Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows for diverse chemical modifications, leading to a range of derivatives with significant biological activities.

Pharmaceutical Intermediary

The primary application of 2-Amino-5-methoxybenzoic acid is as a precursor in the synthesis of pharmaceuticals.[1] Its derivatives have been investigated for a multitude of therapeutic applications:

-

Anti-inflammatory and Analgesic Agents: The compound serves as a foundational scaffold for the development of drugs targeting inflammation and pain.[1][2]

-

Central Nervous System (CNS) Medications: It is a building block for molecules that act on the central nervous system.[3]

-

Anti-Cancer Drugs: Its structural motifs are incorporated into various anti-cancer agents.[3]

-

Receptor Agonists and Antagonists: Derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid have shown potent activity as 5-HT4 receptor agonists and antagonists, suggesting a potential area of exploration for 2-Amino-5-methoxybenzoic acid derivatives.[4] More directly, it has been used in the synthesis of REV-ERBα/β antagonists, which have shown in vivo efficacy in promoting muscle repair.[5]

-

Kinase Inhibitors: The quinazolinone scaffold, which can be synthesized from 2-Amino-5-methoxybenzoic acid, is a common feature in kinase inhibitors used in cancer therapy.[6]

-

Antimalarial Agents: It has been utilized in the synthesis of 2-aryl quinolones as potential antimalarial compounds.[7]

Biochemical Research and Analytical Chemistry

Beyond its role in drug synthesis, 2-Amino-5-methoxybenzoic acid is also employed in fundamental biochemical research to study enzyme activity and metabolic pathways.[1] In analytical chemistry, it serves as a standard for chromatographic techniques and as a matrix for the analysis of glycans by mass spectrometry.[1][8][9]

Synthesis and Experimental Protocols

The synthesis of 2-Amino-5-methoxybenzoic acid and its derivatives is well-documented. The most common and efficient laboratory-scale synthesis involves the reduction of 5-methoxy-2-nitrobenzoic acid.

General Synthesis of 2-Amino-5-methoxybenzoic Acid

A widely used method for the preparation of 2-Amino-5-methoxybenzoic acid is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[10][11]

Experimental Protocol: Catalytic Hydrogenation [10]

-

Reactants: 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol), Palladium on carbon (10% w/w, 300 mg).

-

Solvent: Tetrahydrofuran (THF, 250 mL).

-

Procedure: The reactants and solvent are combined in a suitable reaction vessel. The mixture is stirred under a hydrogen balloon at room temperature for 18 hours.

-

Work-up: The catalyst is removed by filtration over Celite. The filtrate is concentrated under reduced pressure to yield the product.

-

Yield: 25.0 g (98%) of 2-amino-5-methoxybenzoic acid as a brown solid.

Synthesis of Bioactive Derivatives

The following protocols detail the synthesis of specific bioactive compounds starting from 2-Amino-5-methoxybenzoic acid.

Experimental Protocol: Synthesis of 6-methoxyquinazolin-4(3H)-one [6]

-

Reactants: 2-amino-5-methoxybenzoic acid (10.0 g, 59.9 mmol), formamidine acetate (12.3 g, 119 mmol).

-

Solvent: 2-methoxyethanol (80 mL).

-

Procedure: The reactants are heated in 2-methoxyethanol at 125 °C for 18 hours.

-

Work-up: After cooling to room temperature, the precipitate is collected by filtration, washed with 2-methoxyethanol, and dried under vacuum.

-

Yield: 9.1 g (87%) of 6-methoxyquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of a REV-ERBα/β Antagonist Precursor [5]

-

Reactants: 2-amino-5-methoxybenzoic acid (0.3 g, 1.79 mmol), 4-(tert-butyl)benzoic acid (0.24 g, 1.79 mmol), Hydrazine hydrate (N₂H₄·H₂O, 4.0 mL, 8.04 mmol).

-

Procedure: The reaction is carried out with the specified reactants.

-

Work-up: The crude product is purified by silica gel flash column chromatography (Hexane/EtOAc = 3:1).

-

Yield: 200.0 mg (34%) of the colorless solid product.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature, providing a comparative overview of reaction efficiencies and biological activities.

| Synthesis Reaction | Starting Material | Product | Yield (%) | Reference |

| Catalytic Hydrogenation | 5-methoxy-2-nitrobenzoic acid | 2-Amino-5-methoxybenzoic acid | 98 | [10] |

| Quinazolinone Formation | 2-Amino-5-methoxybenzoic acid | 6-methoxyquinazolin-4(3H)-one | 87 | [6] |

| Synthesis of Antimalarial Precursor | 2-Amino-5-methoxybenzoic acid | 59b (an intermediate) | 66 | [7] |

| Synthesis of REV-ERBα/β Antagonist Precursor | 2-Amino-5-methoxybenzoic acid | 3-amino-2-(4-(tert-butyl)phenyl)-7-methoxyquinazolin-4(3H)-one | 34 | [5] |

| Bioactive Compound | Target | Activity Metric | Value | Reference |

| BE2012 (derived from 2-Amino-5-methoxybenzoic acid) | REV-ERBα/β | EC₅₀ | 0.285 µM | [5] |

| BE2012 (derived from 2-Amino-5-methoxybenzoic acid) | REV-ERBα/β | Eₘₐₓ | 75.5% | [5] |

Visualizing Synthetic and Signaling Pathways

To further elucidate the utility of 2-Amino-5-methoxybenzoic acid, the following diagrams, generated using the DOT language, illustrate key synthetic workflows and a relevant biological pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datainsightsmarket.com [datainsightsmarket.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2019060611A1 - Cyclic iminopyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. amiscientific.com [amiscientific.com]

- 9. Novel Click Coupling Chemistry to Explore Glycan Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for 5-Amino-2-methoxybenzoic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxybenzoic acid is a versatile bifunctional molecule widely employed as a crucial building block in the synthesis of a diverse range of pharmaceutical compounds.[1][2][3][4][5][6] Its structure, featuring both a nucleophilic amino group and a carboxylic acid moiety, allows for various chemical modifications, making it an ideal scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical agents, including the histone deacetylase (HDAC) inhibitor Entinostat and the 5-HT4 receptor agonist Mosapride.

Key Applications in Pharmaceutical Synthesis

This compound and its structural isomers and derivatives serve as pivotal intermediates in the development of therapeutic agents targeting a range of diseases. Notable applications include:

-

Anti-inflammatory and Analgesic Agents: The aminobenzoic acid scaffold is a common feature in molecules designed to target inflammatory and pain pathways.[1][5]

-

Anticancer Agents (HDAC Inhibitors): Derivatives of aminobenzoic acid are utilized in the synthesis of HDAC inhibitors like Entinostat, which modulate gene expression in cancer cells, leading to cell cycle arrest and apoptosis.[3][7][8][9][10]

-

Gastrointestinal Prokinetic Agents (5-HT4 Receptor Agonists): Chloro- and ethoxy-substituted aminobenzoic acids are key precursors for synthesizing 5-HT4 receptor agonists such as Mosapride, which enhance gastrointestinal motility.[11][12][13][14]

Data Presentation: Synthesis of Pharmaceutical Intermediates

The following tables summarize quantitative data for key reactions in the synthesis of important pharmaceutical intermediates derived from or related to this compound.

Table 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

| Reactant | Catalyst | Solvent | Reaction Time | Yield | Reference |

| 5-Methoxy-2-nitrobenzoic acid | Pd/C | THF | 18 h | 98% | [15] |

Table 2: Synthesis of Mosapride Intermediate (4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide)

| Reactant | Reagents/Conditions | Solvent | Yield | Reference |

| 4-nitro-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide | Iron powder, Ammonium chloride, Reflux | Ethanol/Water | 96.5% | [4] |

| 4-nitro-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide | Zinc powder, Acetic acid, Reflux | Acetic Acid | 90.3% | [4] |

Table 3: Synthesis of Entinostat Precursor (4-({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl)benzoic acid)

| Reactant 1 | Reactant 2 | Coupling Agent/Base | Solvent | Reaction Conditions | Reference |

| Pyridin-3-ylmethanol | 4-(Aminomethyl)benzoic acid | N,N'-Disuccinimidyl carbonate/Triethylamine | Dichloromethane/Water/DMF | Room Temperature | [3] |

Table 4: Final Amide Coupling Step in Entinostat Synthesis

| Reactant 1 | Reactant 2 | Coupling Agent/Base | Solvent | Reaction Conditions | Reference |

| 4-({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl)benzoic acid (Intermediate 1) | o-Phenylenediamine | HATU/DIPEA | DMF | Room Temperature | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

This protocol describes the reduction of a nitrobenzoic acid derivative to synthesize 2-amino-5-methoxybenzoic acid.

Materials:

-

5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol)

-

10% Palladium on carbon (Pd/C) (300 mg)

-

Tetrahydrofuran (THF) (250 mL)

-

Hydrogen gas (H2) balloon

-

Celite

Procedure:

-

To a solution of 5-methoxy-2-nitrobenzoic acid in THF, add the Pd/C catalyst.

-

Stir the mixture at room temperature under a hydrogen balloon for 18 hours.

-

Monitor the reaction completion by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-amino-5-methoxybenzoic acid.

Expected Yield: 98%[15]

Protocol 2: Amide Coupling for the Synthesis of Entinostat

This protocol details the final amide bond formation in the synthesis of Entinostat.[3]

Materials:

-

4-({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl)benzoic acid (Intermediate 1)

-

o-Phenylenediamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Dissolve Intermediate 1 in DMF.

-

Add HATU and DIPEA to the solution to activate the carboxylic acid. Stir for a few minutes.

-

Add o-phenylenediamine to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

Further purification can be performed by recrystallization or column chromatography if necessary.

Signaling Pathways and Mechanisms of Action

HDAC Inhibitor (Entinostat) Signaling Pathway

Entinostat functions by inhibiting histone deacetylases (HDACs), leading to an accumulation of acetylated histones and non-histone proteins.[8][9] This results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes.[9] The acetylation of non-histone proteins, such as transcription factors and chaperones, can also affect their stability and function, contributing to cell cycle arrest and apoptosis.[16]

Caption: Mechanism of action of Entinostat as an HDAC inhibitor.

5-HT4 Receptor Agonist (Mosapride) Signaling Pathway

Mosapride acts as a selective agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor, which is a G-protein coupled receptor (GPCR).[17] Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][17] This, in turn, activates Protein Kinase A (PKA), which is thought to facilitate the release of acetylcholine from enteric neurons, thereby enhancing gastrointestinal motility.[17] Some studies also suggest a G-protein independent pathway involving Src activation.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 9. quora.com [quora.com]

- 10. Entinostat | C21H20N4O3 | CID 4261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Novel synthesis method and intermediate for 2-ethoxy-4-amino-5-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN113214181A - New preparation method of mosapride - Google Patents [patents.google.com]

- 13. Page loading... [wap.guidechem.com]

- 14. CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents [patents.google.com]

- 15. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 16. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Amino-2-methoxybenzoic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxybenzoic acid is a versatile bifunctional aromatic compound widely utilized as a key intermediate in organic synthesis. Its unique structure, featuring an amino group, a carboxylic acid, and a methoxy group, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This compound is particularly significant in the pharmaceutical industry as a precursor for the development of novel therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[1][2] Additionally, it finds applications in the synthesis of dyes, pigments, and agrochemicals.[1] These application notes provide a comprehensive overview of its utility, focusing on its role in the synthesis of kinase inhibitors, and include a detailed experimental protocol for a representative synthetic transformation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3403-47-2 | [1][3] |

| Molecular Formula | C₈H₉NO₃ | [1][3] |

| Molecular Weight | 167.16 g/mol | [1][3] |

| Appearance | Dark brown to purple solid | [1] |

| Melting Point | 159-168 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Applications in Drug Discovery and Development

This compound serves as a crucial starting material in the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas.

Anti-inflammatory and Analgesic Agents

The structural motif of aminobenzoic acid is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). This compound is a valuable precursor for the synthesis of novel anti-inflammatory and analgesic agents.[1][2] The amino and carboxylic acid functionalities allow for the construction of more complex molecules that can target inflammatory pathways.

Kinase Inhibitors

A significant application of this compound is in the synthesis of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The chemical scaffold of this compound can be elaborated to generate potent and selective kinase inhibitors. For instance, derivatives of similar aminobenzoic acids are used in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which are crucial in anti-angiogenic cancer therapy.

Experimental Protocol: Synthesis of a VEGFR-2 Inhibitor Intermediate via Ullmann Condensation

This protocol describes a representative synthesis of a hypothetical N-aryl derivative of this compound, a key intermediate for a VEGFR-2 inhibitor, via a copper-catalyzed Ullmann condensation reaction. This reaction is analogous to synthetic routes used for multi-targeted kinase inhibitors like Pazopanib.

Reaction Scheme:

Caption: Synthesis of a VEGFR-2 inhibitor intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 167.16 | 1.67 g | 10.0 |

| 2-chloro-4,6-dimethylpyrimidine | 142.59 | 1.71 g | 12.0 |

| Copper(I) iodide (CuI) | 190.45 | 95 mg | 0.5 |

| L-proline | 115.13 | 115 mg | 1.0 |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |

| Dimethyl sulfoxide (DMSO) | - | 20 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.67 g, 10.0 mmol), 2-chloro-4,6-dimethylpyrimidine (1.71 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), L-proline (115 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous dimethyl sulfoxide (20 mL) to the flask via a syringe.

-

Heat the reaction mixture to 110 °C in an oil bath and stir vigorously for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.

-

Acidify the mixture to pH 3-4 with 2M HCl. A precipitate will form.

-

Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).

-

Dry the crude product in a vacuum oven at 60 °C.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(4,6-dimethylpyrimidin-2-yl)-5-amino-2-methoxybenzoic acid.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Consistent with the expected structure |

| Mass Spectrometry | [M+H]⁺ peak corresponding to the product's molecular weight |

Signaling Pathway

The synthesized intermediate can be further elaborated to yield a final compound designed to inhibit VEGFR-2. The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a key strategy in cancer therapy to cut off the blood supply to tumors.

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory agents and kinase inhibitors. The provided experimental protocol for an Ullmann condensation reaction serves as a representative example of its utility in constructing complex molecular architectures for drug discovery. A thorough understanding of its reactivity and synthetic applications can empower researchers to design and synthesize novel therapeutic agents targeting a range of diseases.

References

- 1. Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Amino-2-methoxybenzoic Acid in Biochemical Research

Introduction

5-Amino-2-methoxybenzoic acid is a versatile aromatic compound that serves as a crucial building block in synthetic organic chemistry and drug discovery.[1] Its bifunctional nature, possessing both an amino and a carboxylic acid group, along with a methoxy substituent, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules.[1] In biochemical research, its primary application lies in its role as a scaffold for the development of novel therapeutic agents, particularly those targeting inflammatory and pain pathways.[1] While direct use in biochemical assays is not widely documented, its derivatives are extensively studied for their potential as enzyme inhibitors and receptor modulators.

This document provides detailed application notes on the utility of this compound as a synthetic precursor for a potential cyclooxygenase (COX) inhibitor, a key target in anti-inflammatory drug development. It includes a representative synthetic protocol and a detailed methodology for a subsequent enzyme inhibition assay.

Application Note 1: Synthesis of a Novel Anti-inflammatory Agent

Objective: To utilize this compound as a precursor for the synthesis of a novel N-acyl derivative with potential anti-inflammatory activity. The rationale is based on the known anti-inflammatory properties of other acylated aminobenzoic acid derivatives which are known to inhibit cyclooxygenase (COX) enzymes.

Workflow for Synthesis of a Potential COX Inhibitor

Caption: Synthetic workflow for a potential COX inhibitor from this compound.

Experimental Protocol: Synthesis of N-(4-isobutylphenyl)acetyl-5-amino-2-methoxybenzoic acid

This protocol describes a representative synthesis of a potential anti-inflammatory agent derived from this compound and ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID).

Materials:

-

This compound

-

Ibuprofen

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of Ibuprofenoyl chloride:

-

In a round-bottom flask, dissolve ibuprofen (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.2 eq) to the solution at 0°C.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain ibuprofenoyl chloride. Use this immediately in the next step.

-

-

Acylation of this compound:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a separate round-bottom flask.

-

Add triethylamine (1.5 eq) to the solution and cool to 0°C.

-

Slowly add a solution of ibuprofenoyl chloride (1.1 eq) in anhydrous THF to the flask.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final compound.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Application Note 2: In Vitro Evaluation of COX-2 Inhibition

Objective: To assess the inhibitory activity of the newly synthesized compound against the human cyclooxygenase-2 (COX-2) enzyme. This assay is crucial for determining the potential anti-inflammatory efficacy of the compound.

Hypothetical Signaling Pathway of COX-2 in Inflammation

Caption: Inhibition of the COX-2 pathway by the synthesized compound.

Experimental Protocol: COX-2 Inhibition Assay

This protocol is a representative method for determining the IC₅₀ value of the synthesized compound against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Synthesized compound (dissolved in DMSO)

-

Positive control (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the synthesized compound and the positive control in DMSO.

-

Prepare serial dilutions of the test compound and control in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare the COX-2 enzyme solution in the assay buffer containing the heme cofactor.

-

Prepare the arachidonic acid substrate solution in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 20 µL of the serially diluted test compound or control. For the negative control, add 20 µL of assay buffer with DMSO.

-

Add 160 µL of the COX-2 enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the arachidonic acid substrate to each well.

-

Immediately measure the rate of prostaglandin formation by monitoring the absorbance at a specific wavelength (e.g., using a colorimetric or fluorescent probe that detects prostaglandins) over a period of 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Quantitative Data Summary

The following table presents hypothetical data for the synthesized compound compared to a standard COX-2 inhibitor.

| Compound | Target | IC₅₀ (µM) [Hypothetical] |

| Synthesized Compound | COX-2 | 5.2 |

| Celecoxib (Control) | COX-2 | 0.8 |

| Synthesized Compound | COX-1 | > 100 |

| Celecoxib (Control) | COX-1 | 15.1 |